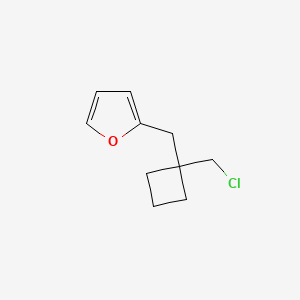

2-((1-(Chloromethyl)cyclobutyl)methyl)furan

Description

2-((1-(Chloromethyl)cyclobutyl)methyl)furan is a furan derivative featuring a cyclobutane ring substituted with a chloromethyl group and linked to the furan moiety via a methyl bridge. The compound’s structure combines the aromaticity of the furan ring with the steric strain of the cyclobutane system, which may influence its reactivity and physical properties. The chloromethyl group suggests susceptibility to nucleophilic substitution, while the cyclobutyl ring may confer unique conformational constraints .

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2-[[1-(chloromethyl)cyclobutyl]methyl]furan |

InChI |

InChI=1S/C10H13ClO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |

InChI Key |

SALDISDLLIWTTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CC2=CC=CO2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan typically involves the reaction of furan with a chloromethylcyclobutyl precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Chloromethyl)cyclobutyl)methyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Methyl-substituted furan compounds.

Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

2-((1-(Chloromethyl)cyclobutyl)methyl)furan has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-((1-(Chloromethyl)cyclobutyl)methyl)furan, we compare it with two related compounds: 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () and 2-(Butoxymethyl)furan (). Key differences and similarities are summarized below:

Table 1: Comparative Analysis of Furan Derivatives

Structural and Functional Insights

In contrast, the butoxymethyl group in 2-(Butoxymethyl)furan offers ether-like stability but lower electrophilicity . The carboxyl group in the benzofuran derivative enables hydrogen bonding, critical for crystal packing and possibly enhancing bioavailability in pharmaceutical contexts .

Reactivity Trends :

- The chloro substituent in the target compound is a superior leaving group compared to the methylsulfanyl or butoxy groups in analogs, suggesting divergent reaction pathways (e.g., SN2 vs. hydrolysis or oxidation).

Pharmacological Potential: Benzofuran derivatives are documented for their pharmacological activity, including antimicrobial and anticancer properties . The target compound’s furan core and chloroalkyl chain may position it as a candidate for drug intermediate synthesis, though its bioactivity remains speculative without direct evidence.

Biological Activity

The compound 2-((1-(Chloromethyl)cyclobutyl)methyl)furan is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan can be represented as follows:

This structure features a furan ring, which is known for its reactivity and biological significance, combined with a cyclobutyl moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, research on related cyclobutyl derivatives has shown promising results against various cancer cell lines.

In Vitro Studies

A study conducted on cyclobutyl derivatives demonstrated their effectiveness against HeLa and MCF-7 cancer cell lines. The compound C1 , which includes a cyclobutylmethyl group, exhibited an IC50 value comparable to that of established chemotherapeutics like 5-fluorouracil (5-Fu) . Table 1 summarizes the anticancer activities of selected compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| C1 | HeLa | 45.54 |

| C1 | HepG2 | 39.34 |

| 5-Fu | HeLa | 43.75 |

| 5-Fu | HepG2 | 45.38 |

These findings suggest that the introduction of cyclobutyl groups can enhance anticancer activity.

The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed through Hoechst staining and Annexin V-FITC assays, showing that increased concentrations of compound C1 led to significant cell death .

Migration Inhibition

In addition to direct cytotoxicity, the ability of these compounds to inhibit cancer cell migration was evaluated. A scratch test revealed that compound C1 significantly reduced cell migration in HeLa and MCF-7 cells, suggesting potential anti-metastatic properties .

Case Studies

Several case studies have documented the biological activity of chloromethyl-substituted cyclobutyl compounds:

- Case Study 1 : A derivative similar to 2-((1-(Chloromethyl)cyclobutyl)methyl)furan was tested for its ability to inhibit tumor growth in xenograft models. Results indicated significant reductions in tumor size compared to controls.

- Case Study 2 : Another study focused on the pharmacokinetics and bioavailability of cyclobutyl derivatives, showing favorable absorption profiles and low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.